molecular formula C26H19ClFN3OS3 B2570722 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422306-19-2

5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2570722
CAS No.: 422306-19-2
M. Wt: 540.09
InChI Key: XTZPBCFTCZLRCS-UHFFFAOYSA-N
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Description

Its structure features a central thiazolo[4,5-d]pyrimidin-7-one scaffold substituted at positions 3, 5, and 6 with 4-ethylphenyl, (2-chlorophenyl)methyl sulfanyl, and 4-fluorophenyl groups, respectively, alongside a sulfanylidene moiety at position 2. The combination of halogenated (Cl, F) and alkyl (ethyl) substituents suggests enhanced lipophilicity and electronic modulation, which may influence bioavailability, receptor binding, and metabolic stability .

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN3OS3/c1-2-16-7-11-19(12-8-16)30-23-22(35-26(30)33)24(32)31(20-13-9-18(28)10-14-20)25(29-23)34-15-17-5-3-4-6-21(17)27/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZPBCFTCZLRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Cyclization Reactions: The formation of the thiazolopyrimidine core often involves cyclization reactions, where linear precursors are converted into cyclic structures under specific conditions.

    Functional Group Transformations: Various functional group transformations, such as oxidation and reduction, are employed to introduce or modify specific functional groups in the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products.

    Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms, leading to the formation of reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

A. Thiazolo[4,5-d]pyrimidin-7-one Derivatives

5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 141622-32-4) Substituents: Methyl (position 5), phenyl (position 3). Properties: Simpler structure with lower steric bulk compared to the target compound.

5-(4-Chlorophenoxy)-3,6-diphenyl-2-sulfanylidene-thiazolo[4,5-d]pyrimidin-7-one (C1) Substituents: 4-Chlorophenoxy (position 5), phenyl (positions 3 and 6). Bioactivity: Demonstrated herbicidal activity against Echinochloa crusgalli (barnyard grass) and Brassica napus (rape), with inhibition rates exceeding 70% at 100 μg/mL. The 4-chlorophenoxy group enhances electrophilicity, improving interaction with plant enzymes .

B. Triazolo[4,5-d]pyrimidin-7-one Analogues

5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Substituents: 4-Chlorophenoxy (position 5), isopropyl (position 6), phenyl (position 3). Structural Insights: Single-crystal X-ray analysis (R factor = 0.082) confirmed planar geometry, with the triazolo ring contributing to π-π stacking interactions. Comparison: While the core differs (triazolo vs. thiazolo), the shared 4-chlorophenoxy substituent highlights the role of halogenated groups in modulating bioactivity.

Structural and Crystallographic Insights

  • Crystallography : SHELX software () is widely used for structural validation of similar compounds. For example, the triazolo derivative in had a mean σ(C–C) = 0.006 Å, confirming bond-length consistency .
  • Conformational Analysis : The 4-ethylphenyl group in the target compound may induce torsional strain, as observed in ’s thiazolo-pyrrolo hybrids, where bulky substituents distorted ring planarity (torsion angles up to 178.7°) .

Biological Activity

The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic molecule with potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C26H19ClFN3OS3C_{26}H_{19}ClFN_3OS_3 with a molecular weight of 540.1 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight540.1 g/mol
Molecular FormulaC26 H19 Cl F N3 O S3
LogP7.1282
Polar Surface Area26.9545
Hydrogen Bond Acceptors7

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various aromatic and heterocyclic precursors. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo[4,5-d]pyrimidine derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it exhibited significant cytotoxic effects against several tumor cell lines, with IC50 values indicating potent activity.

Table: Anticancer Activity Results

Cell LineIC50 (µM)Reference
A549<5
H460<5
MDA-MB-231<10
UACC-62<0.5

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to interact with DNA and disrupt cellular processes leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrong Inhibitor<0.5
UreaseModerate Inhibitor<10

Study on Anticancer Activity

In a recent study published by the Bulletin of Chemical Society of Ethiopia, several derivatives were synthesized and tested for their anticancer activity. The study found that compounds similar to the one displayed high levels of inhibition against various cancer cell lines, suggesting a strong potential for further development into therapeutic agents .

Pharmacological Profile

Another study investigated the pharmacological profile of thiazolo[4,5-d]pyrimidine derivatives, including our compound. The results indicated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, alongside significant enzyme inhibitory effects .

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